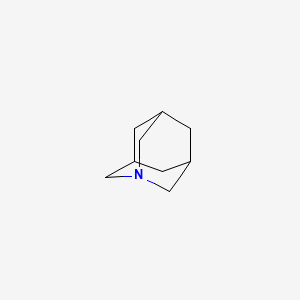

1-Azaadamantane

Descripción

Historical Context of Adamantane (B196018) and its Heteroanalogues in Organic Chemistry

The story of 1-azaadamantane is intrinsically linked to its parent hydrocarbon, adamantane. The existence of adamantane was first suggested in 1924 by H. Decker, who named it "decaterpene". wikipedia.org However, it was not until 1933 that adamantane was successfully isolated from petroleum by Czech chemists S. Landa, V. Machacek, and M. Mzourek. wikipedia.orgworldscientific.com They were struck by its remarkably high melting and boiling points, and its diamond-like structure led to its name. worldscientific.comworldscientific.com The first laboratory synthesis of adamantane was achieved by Vladimir Prelog in 1941, albeit with a very low yield. wikipedia.orgacs.org A more practical synthesis developed by Schleyer in 1957 made adamantane and its derivatives more accessible, paving the way for extensive research into their properties and applications. publish.csiro.au

Following the discovery and synthesis of adamantane, interest grew in its heteroanalogues, where one or more carbon atoms in the cage are replaced by a heteroatom. rsc.org The synthesis of this compound (1-azatricyclo[3.3.1.1(3,7)]decane) was first reported in 1953. nih.gov This development opened up a new class of compounds with distinct physical and chemical properties compared to their carbocyclic counterparts. The introduction of a nitrogen atom at a bridgehead position significantly influences the molecule's electronic properties, basicity, and reactivity, making azaadamantanes valuable for a wide range of applications. researchgate.netsemanticscholar.org

Structural Significance of the this compound Cage System in Chemical Research

The adamantane cage is a rigid, strain-free, and highly symmetrical tricyclic structure. worldscientific.comworldscientific.com This inherent rigidity is a key feature that is largely retained in this compound. The three-dimensional structure of the this compound scaffold provides a precise and predictable framework for the spatial arrangement of substituents. publish.csiro.au This is particularly valuable in drug design, where the specific orientation of functional groups is crucial for effective interaction with biological targets. publish.csiro.aupublish.csiro.au

The introduction of a nitrogen atom at a bridgehead position creates a tertiary amine within a rigid framework. researchgate.net This has several important consequences:

Basicity: The nitrogen atom's lone pair of electrons imparts basic properties to the molecule.

Nucleophilicity: The nitrogen can act as a nucleophile in chemical reactions.

Hydrogen Bonding: The nitrogen can participate in hydrogen bonding, influencing solubility and intermolecular interactions.

Electronic Effects: The electronegativity of the nitrogen atom influences the electron distribution throughout the cage, affecting the reactivity of other positions. researchgate.net

The rigid cage structure also restricts conformational changes, making this compound derivatives excellent models for studying stereoelectronic effects and reaction mechanisms. nih.gov The well-defined geometry allows for a clearer understanding of how substituent placement affects molecular properties and reactivity. researchgate.net

Overview of Contemporary Research Trajectories in this compound Chemistry

Current research on this compound is diverse and expanding. Key areas of investigation include:

Medicinal Chemistry: A significant focus of research is the development of new therapeutic agents based on the this compound scaffold. nih.govnih.gov Its derivatives have shown promise as anticholinergic agents, serotonergic agents, and squalene (B77637) synthase inhibitors. nih.gov The rigid framework allows for the design of ligands with high selectivity for specific receptor subtypes. publish.csiro.au For example, azaadamantane derivatives have been explored as ligands for sigma receptors, which are implicated in various central nervous system disorders. publish.csiro.aupublish.csiro.au

Materials Science: The unique properties of this compound are being leveraged in the development of new materials. researchgate.net Researchers are exploring their use in creating polymers with enhanced thermal stability and specific electronic properties. timeshighereducation.com The ability of the nitrogen atom to coordinate with metal ions also opens up possibilities for the design of novel catalysts and metal-organic frameworks. Additionally, there is interest in using azaadamantanes in the development of disordered materials and hybrid zeolites. innovationnewsnetwork.com

Supramolecular Chemistry: The adamantane cage is known to form stable inclusion complexes with cyclodextrins. pensoft.net The aza-analogue's ability to participate in host-guest chemistry is being investigated for applications in drug delivery and the construction of self-assembling systems. pensoft.net

Catalysis: Derivatives of this compound, such as this compound N-oxyl (AZADO), are being developed as highly efficient and selective catalysts for organic transformations, particularly in aerobic oxidation reactions. hkust.edu.hknih.gov

The following table provides a summary of key research areas and their significance:

| Research Area | Significance and Applications |

| Medicinal Chemistry | Development of novel drugs targeting CNS disorders, infectious diseases, and metabolic syndromes. publish.csiro.aunih.govgoogle.com |

| Materials Science | Creation of thermally stable polymers, catalysts, and advanced materials with unique properties. timeshighereducation.cominnovationnewsnetwork.com |

| Supramolecular Chemistry | Design of drug delivery systems and self-assembling nanomaterials. pensoft.net |

| Catalysis | Development of efficient and selective catalysts for organic synthesis. hkust.edu.hknih.gov |

Structure

2D Structure

3D Structure

Propiedades

Número CAS |

281-27-6 |

|---|---|

Fórmula molecular |

C9H15N |

Peso molecular |

137.22 g/mol |

Nombre IUPAC |

1-azatricyclo[3.3.1.13,7]decane |

InChI |

InChI=1S/C9H15N/c1-7-2-9-3-8(1)5-10(4-7)6-9/h7-9H,1-6H2 |

Clave InChI |

WENISBCJPGSITQ-UHFFFAOYSA-N |

SMILES canónico |

C1C2CC3CC1CN(C2)C3 |

Origen del producto |

United States |

Advanced Synthetic Methodologies for 1 Azaadamantane and Its Derivatives

Evolution of Synthetic Routes to the 1-Azaadamantane Core Structure

The synthesis of this compound, also known as 1-azatricyclo[3.3.1.1(3,7)]decane, was first reported in 1953. nih.govingentaconnect.com Since then, the rigid, cage-like structure of this compound and its derivatives has made them valuable as models for studying various chemical phenomena and as scaffolds for pharmacologically active compounds. nih.govresearchgate.net The development of synthetic routes to this core structure has evolved from lengthy, multi-step processes to more concise and efficient strategies. nih.gov

Classical Approaches (e.g., Mannich Reactions and their Mechanistic Considerations)

Classical methods for constructing the this compound skeleton often rely on intramolecular cyclization reactions. One of the most prominent classical approaches involves the Mannich reaction, a three-component condensation of an amine, formaldehyde, and a carbonyl compound with an acidic proton. core.ac.uknih.govbyjus.com Double or even triple Mannich reactions can furnish the this compound core in moderate yields, although these routes often necessitate subsequent reduction steps. nih.govingentaconnect.com

The mechanism of the Mannich reaction begins with the formation of an iminium ion from the amine and formaldehyde. core.ac.ukbyjus.com The carbonyl compound then tautomerizes to its enol form, which subsequently attacks the electrophilic iminium ion to form a β-amino-carbonyl compound, known as a Mannich base. core.ac.ukbyjus.com In the context of this compound synthesis, intramolecular versions of this reaction are key. For instance, a double intramolecular Mannich reaction of an appropriate amino ketal precursor is a known method for producing this compound-4-one. acs.orgnih.govresearchgate.net

Another classical route, and the one first used to synthesize the parent this compound, involves the reaction of cis,cis-1,3,5-tris(bromomethyl)cyclohexane with ammonia. ingentaconnect.com

Trifluoromethanesulfonic Anhydride (B1165640) Mediated Synthesis of 1-Azoniaadamantanes and 1-Azaadamantanes

A significant advancement in the synthesis of the this compound framework is the use of trifluoromethanesulfonic anhydride (Tf2O). nih.govresearchgate.net This powerful reagent facilitates the convenient synthesis of 1-azoniaadamantanes and, subsequently, 1-azaadamantanes without the need for a separate reduction step, which is often required in classical Mannich reaction-based approaches. nih.govingentaconnect.com Trifluoromethanesulfonic anhydride is a potent activator for various functional groups, including amides and nitro groups, and its application has streamlined the construction of the azaadamantane cage. researchgate.net

Intramolecular Hydroamination Approaches for Cage Closure

Intramolecular hydroamination represents another modern and efficient strategy for the closure of the azaadamantane cage. This approach involves the addition of an amine N-H bond across a carbon-carbon multiple bond within the same molecule. While metal- or acid-catalyzed intramolecular hydroaminations can have limitations, redox-enabled strategies have emerged as a practical alternative. rsc.org These methods can proceed under mild conditions and offer high functional group tolerance. rsc.org For example, a key step in the synthesis of certain substituted 2-azaadamantanes involves an intramolecular hydroamination. acs.org

Synthesis of Substituted 1-Azaadamantanes and their Advanced Precursors

The synthesis of substituted 1-azaadamantanes and their precursors is crucial for exploring their structure-activity relationships and developing new therapeutic agents. nih.govresearchgate.net Methodologies have been developed to introduce a variety of functional groups at different positions of the azaadamantane core.

Methodologies for Azaadamantanone Isomers (e.g., this compound-4-one, 1-Azaadamantan-2-one, 2-Azaadamantan-6-one)

Several isomers of azaadamantanone serve as key synthetic intermediates. acs.orgnih.gov

This compound-4-one : This was the first azaadamantanone isomer to be described and is commonly synthesized via a double intramolecular Mannich reaction from an amino ketal. acs.orgnih.govresearchgate.net A short synthesis involves the reductive homologation of 1,4-cyclohexanedione (B43130) monoethylene acetal, followed by a double-Mannich condensation. researchgate.netlookchem.com

1-Azaadamantan-2-one : This highly pyramidalized and reactive lactam has been obtained through the pyrolysis of an N-Boc protected amino acid. acs.orgnih.gov

2-Azaadamantan-6-one : The synthesis of this isomer has been achieved from 9-oxo endo-bicyclo[3.3.1]non-6-ene-3-carboxylic acid. acs.orgnih.gov Key steps in this pathway include a Curtius rearrangement to form a benzyl (B1604629) carbamate (B1207046), followed by an intramolecular cyclization. acs.orgnih.gov The reaction sequence is thought to proceed through a transient tetracyclic keto aziridine (B145994) intermediate. acs.orgnih.gov

The various synthetic routes to these azaadamantanone isomers provide access to a range of functionalized azaadamantane scaffolds for further chemical exploration. acs.org

| Azaadamantanone Isomer | Key Synthetic Precursor | Core Synthetic Reaction | Reference(s) |

| This compound-4-one | Amino ketal (e.g., 1,4-dioxaspiro[4.5]decan-8-yl-methylamine) | Double intramolecular Mannich reaction | acs.orgnih.govresearchgate.netlookchem.com |

| 1-Azaadamantan-2-one | N-Boc amino acid | Pyrolysis | acs.orgnih.gov |

| 2-Azaadamantan-6-one | 9-oxo endo-bicyclo[3.3.1]non-6-ene-3-carboxylic acid | Curtius rearrangement, intramolecular cyclization | acs.orgnih.gov |

Derivatization Strategies via Curtius Rearrangements and Subsequent Cyclization Reactions

A key strategy for the synthesis of functionalized azaadamantanes, particularly azaadamantanone isomers, involves the use of the Curtius rearrangement. This reaction transforms a carboxylic acid into an isocyanate via an acyl azide (B81097) intermediate, which can then be trapped to form a carbamate. organic-chemistry.orgacs.org This carbamate is strategically positioned on a bicyclic precursor to facilitate a subsequent intramolecular cyclization, effectively constructing the third ring of the adamantane (B196018) core.

Detailed research has demonstrated the efficacy of this approach starting from bicyclo[3.3.1]nonene-derived carboxylic acids. nih.gov The key steps in these syntheses are:

Curtius Rearrangement : A bicyclic carboxylic acid is converted into the corresponding acyl azide, which rearranges to an isocyanate. This is typically performed in the presence of an alcohol, such as benzyl alcohol, to trap the isocyanate as a stable carbamate (e.g., a Cbz-protected amine). organic-chemistry.orggoogle.com

Intramolecular Cyclization : The crucial ring-closing step is achieved by inducing the carbamate nitrogen to attack the bicyclic system. This can be triggered in a few ways:

Halogen-Mediated Cyclization : The addition of bromine or N-bromosuccinimide (NBS) to the alkene in the bicyclic carbamate intermediate generates a transient bromonium ion. The carbamate nitrogen then attacks intramolecularly to form the azaadamantane skeleton, resulting in a bromo-substituted azaadamantane carbamate with high yields (97–99%). organic-chemistry.orggoogle.com

Epoxidation-Induced Cyclization : Alternatively, the alkene can be treated with an epoxidizing agent like meta-chloroperoxybenzoic acid (m-CPBA). The carbamate nitrogen then performs a spontaneous intramolecular attack on the transient epoxide, closing the ring to form a hydroxy-azaadamantane carbamate. nih.govgoogle.com

These cyclized intermediates can then be further modified. For example, the protecting groups can be removed, and functional groups like ketones can be introduced through oxidation of the corresponding alcohol precursors. nih.gov This methodology has been successfully employed to synthesize isomers such as 2-azaadamantan-4-one and 2-azaadamantan-6-one. acs.orgnih.gov

Table 1: Synthesis of Azaadamantane Derivatives via Curtius Rearrangement and Cyclization This table is interactive. Users can sort and filter the data.

| Starting Material | Key Reagents | Intermediate | Cyclization Trigger | Product | Ref |

|---|---|---|---|---|---|

| endo-Bicyclo[3.3.1]non-6-ene-3-carboxylic acid | Diphenylphosphoryl azide (DPPA), Benzyl alcohol | Benzyl (endo-bicyclo[3.3.1]non-6-en-3-yl)carbamate | m-CPBA | Benzyl 4-hydroxy-2-azaadamantane-2-carboxylate | nih.govgoogle.com |

| 9-Oxo-endo-bicyclo[3.3.1]non-6-ene-3-carboxylic acid | DPPA, Benzyl alcohol | Benzyl (9-oxo-endo-bicyclo[3.3.1]non-6-en-3-yl)carbamate | Bromine or NBS | Benzyl 4-bromo-6-oxo-2-azaadamantane-2-carboxylate | organic-chemistry.orggoogle.com |

Principles of Green Chemistry Applied to this compound Synthesis

The principles of green chemistry, which aim to design chemical processes that reduce or eliminate hazardous substances, are increasingly influential in synthetic planning. nih.govjocpr.com While traditional syntheses of this compound often involve multiple steps and harsh reagents, modern approaches are beginning to incorporate greener strategies. nih.gov

Key green chemistry principles relevant to azaadamantane synthesis include:

Catalysis : Catalytic reagents are superior to stoichiometric ones as they can be used in small amounts and are often recyclable, reducing waste. researchgate.net A prominent example related to the azaadamantane family is the use of 2-azaadamantane (B3153908) N-oxyl (AZADO) and its derivatives as highly efficient organocatalysts for alcohol oxidation. organic-chemistry.orguniovi.es These catalysts are more effective than the classic TEMPO catalyst, especially for sterically hindered alcohols, and can be used with environmentally benign co-oxidants. organic-chemistry.orgjst.go.jp Furthermore, a recyclable version of a 1-methyl-2-azaadamantane (B13465597) N-oxyl catalyst has been developed for solvent-free aerobic oxidations, a significant green advancement. rsc.org

Atom Economy : Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. skpharmteco.com Addition and cycloaddition reactions, such as the double intramolecular Mannich reaction sometimes used to form the this compound core, are inherently more atom-economical than multi-step routes involving protecting groups and leaving groups. acs.orgnih.gov

Reduction of Derivatives : Unnecessary derivatization steps, such as protection and deprotection, should be avoided as they require additional reagents and generate waste. researchgate.net One synthetic approach for 1-azaadamantanes utilizes trifluoromethanesulfonic anhydride, which conveniently constructs the cage structure without requiring a separate reduction step that is common in traditional Mannich-based routes. nih.gov

Safer Solvents and Energy Efficiency : The use of auxiliary substances like solvents should be minimized or made unnecessary. nih.gov The development of solvent-free oxidation protocols using azaadamantane-based catalysts is a prime example of this principle in action. rsc.org Additionally, designing syntheses that can be conducted at ambient temperature and pressure minimizes energy requirements, reducing the environmental and economic impact. researchgate.net

Table 2: Application of Green Chemistry Principles to Azaadamantane Chemistry This table is interactive. Users can sort and filter the data.

| Green Principle | Application in Azaadamantane Synthesis/Chemistry | Example | Benefit | Ref |

|---|---|---|---|---|

| Catalysis | Use of azaadamantane derivatives as recyclable organocatalysts for alcohol oxidation. | 1-Methyl-2-azaadamantane N-oxyl (1-Me-AZADO) for solvent-free aerobic oxidation. | Reduces need for metallic catalysts, enables use of air as oxidant, catalyst is reusable. | rsc.org |

| Reduce Derivatives | Using reagents that enable cyclization and avoid extra steps like reduction. | Synthesis with trifluoromethanesulfonic anhydride. | Avoids a separate reduction step, improving step economy. | nih.gov |

| Atom Economy | Employing reactions that incorporate most atoms from reactants into the product. | Double intramolecular Mannich reaction to form the cage. | High efficiency in bond formation, less stoichiometric waste compared to substitution-based routes. | acs.orgnih.gov |

| Safer Solvents | Eliminating organic solvents from reaction protocols. | Solvent-free aerobic oxidation of alcohols. | Drastically reduces solvent waste and associated hazards. | rsc.org |

Theoretical and Computational Chemistry of 1 Azaadamantane

Quantum Chemical Studies on 1-Azaadamantane Molecular Structure and Energetic Stability

Density Functional Theory (DFT) Applications in Conformational and Electronic Structure Analysis

Density Functional Theory (DFT) has emerged as a powerful and widely used tool for investigating the properties of this compound. rsc.org DFT calculations, often using hybrid functionals like B3LYP, have been successfully applied to optimize the molecular geometry and analyze the electronic structure. ugm.ac.idnih.gov These studies provide insights into the distribution of electron density, molecular orbital energies, and other electronic properties that govern the molecule's reactivity. ugm.ac.id For instance, DFT has been used to study the equilibrium geometries and force fields of both the neutral ground state and the radical cation of this compound, showing good agreement with experimental data from fluorescence excitation spectroscopy. acs.org

The analysis of the electronic structure using DFT also extends to understanding the nature of its frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies and characteristics of these orbitals are crucial for predicting the molecule's behavior in chemical reactions. ugm.ac.id

Table 1: Calculated Geometric Parameters for this compound (C₃ᵥ symmetry)

| Parameter | Value | Reference |

| C-N Bond Length | 1.475 Å | researchgate.net |

| C-C Bond Length | 1.468 Å | researchgate.net |

| C2-N1-C8 Bond Angle | 109.5° | researchgate.net |

This table presents key geometrical parameters for this compound as determined by theoretical methods, highlighting the molecule's rigid cage structure.

Post-Hartree-Fock and Higher-Level Ab Initio Calculations

To achieve higher accuracy and account for electron correlation effects more explicitly, post-Hartree-Fock methods have been employed in the study of this compound. wikipedia.org These methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, provide a more refined description of the electronic structure compared to standard DFT approaches. cdnsciencepub.comnumberanalytics.com

Ab initio calculations have been crucial in predicting properties like ionization energies and proton affinities. cdnsciencepub.comresearchgate.net For example, the vertical ionization energy of this compound calculated at the UMP2/6-11++G(d,p) level was found to be in excellent agreement with the experimental value. cdnsciencepub.com These higher-level calculations are particularly important for studying subtle electronic effects and for benchmarking the performance of more computationally efficient methods like DFT. numberanalytics.com

Investigation of Protonation States and Isomeric Forms of this compound

The protonation of this compound can occur at two distinct sites, leading to the formation of "outside" and "inside" protonated isomers. The study of these protonated forms provides valuable information about the basicity and reactivity of the nitrogen atom within the cage. cdnsciencepub.comscholaris.ca

Inside-Protonated this compound: Structure, Stability, and Generation Mechanisms

The concept of an "inside-protonated" this compound, where the proton is located within the adamantane (B196018) cage, presents a fascinating theoretical challenge. cdnsciencepub.comscholaris.ca Computational studies using both post-Hartree-Fock and DFT methods have been conducted to investigate the structure, stability, and potential generation of this high-energy isomer. cdnsciencepub.comscholaris.ca

These calculations reveal that the inside-protonated form is significantly less stable than its outside-protonated counterpart by more than 82 kcal/mol. cdnsciencepub.comscholaris.ca This instability arises from the severe steric repulsion between the internal N⁺–H group and the surrounding cage structure, leading to substantial deformation and weakening of the C–N and C–C bonds. cdnsciencepub.comscholaris.ca The kinetic stability of the inside-protonated ion is consequently low. cdnsciencepub.comscholaris.ca One proposed, though energetically unfavorable, pathway to generate inside-protonated this compound involves a 1,4-hydrogen migration in the this compound radical cation. cdnsciencepub.com However, this process faces a very high activation barrier. cdnsciencepub.com

Outside-Protonated this compound: Characteristics and Interconversion Pathways

The "outside-protonated" isomer, where the proton is attached to the nitrogen atom on the exterior of the cage, is the thermodynamically favored form. cdnsciencepub.comscholaris.ca This is the conventional product of protonation. Theoretical studies have characterized its structure and energetics, confirming its greater stability. cdnsciencepub.comscholaris.ca

A key focus of computational work has been the interconversion between the inside- and outside-protonated forms. cdnsciencepub.comscholaris.ca The main transformation channel for the highly unstable inside-protonated ion is a rearrangement to the outside-isomer. cdnsciencepub.comscholaris.ca This process is thought to occur through a reversible opening of the cage at a C–N bond, with a relatively low activation barrier of less than 16 kcal/mol. cdnsciencepub.comscholaris.ca This rearrangement can also be catalyzed by the presence of an external base. cdnsciencepub.com

Table 2: Calculated Relative Stability of Protonated this compound Isomers

| Isomer | Relative Energy (kcal/mol) | Reference |

| Outside-Protonated | 0 | cdnsciencepub.comscholaris.ca |

| Inside-Protonated | > 82 | cdnsciencepub.comscholaris.ca |

This table highlights the significant energy difference between the two protonated forms of this compound, underscoring the extreme instability of the inside-protonated species.

Electronic Structure and Stereoelectronic Effects within the this compound Cage System

The rigid framework of this compound provides a unique scaffold for studying stereoelectronic effects. These effects arise from the specific spatial arrangement of orbitals and can significantly influence the molecule's properties and reactivity. pharmacy180.com

Computational methods, including Natural Bond Orbital (NBO) analysis, have been employed to probe the electronic interactions within the cage. researchgate.net These studies reveal donor-acceptor interactions between the nitrogen lone pair and the antibonding orbitals of adjacent C-C and C-N bonds. researchgate.net These interactions, often referred to as hyperconjugation, can lead to subtle changes in bond lengths and angles within the aminal cage structure upon protonation or substitution. researchgate.netsibran.ru The through-bond and through-space interactions inherent to the caged structure of this compound make it a valuable model system for investigating these fundamental electronic effects. rsc.org

Natural Bond Orbital (NBO) Analysis of Bonding Interactions

Computational Modeling of Reaction Pathways, Transition States, and Activation Barriers

Computational chemistry, particularly using methods like Density Functional Theory (DFT) and post-Hartree-Fock methods, is a powerful tool for investigating the intricate details of chemical reactions. scholaris.cacdnsciencepub.com For this compound, these methods are used to model reaction pathways, which are the step-by-step sequences of molecular changes during a reaction. scholaris.cacdnsciencepub.commdpi.com

A key aspect of this modeling is the identification of the transition state, which is the highest energy structure along the reaction coordinate between reactants and products. libretexts.orgcsbsju.edulibretexts.org The energy difference between the reactants and the transition state is known as the activation barrier (or activation energy, ΔG‡). libretexts.orglibretexts.org This barrier determines the rate of a reaction; a high activation barrier corresponds to a slow reaction, while a low barrier allows the reaction to proceed more quickly. libretexts.org Computational models can accurately calculate these barriers, providing critical insights into reaction feasibility and kinetics. arxiv.orgrsc.org

Computational studies have explored both unimolecular and bimolecular reactions of this compound derivatives. A unimolecular reaction involves a single molecule undergoing a change, such as a rearrangement or fragmentation. youtube.comrsc.org A bimolecular reaction involves the collision and interaction of two molecules. youtube.comrsc.org

An example is the study of inside-protonated this compound, a high-energy isomer where the proton is trapped within the molecular cage. scholaris.cacdnsciencepub.com This species exhibits low kinetic stability and can undergo several reactions. scholaris.cacdnsciencepub.com Unimolecular reactions for this ion include rearrangement and fragmentation. scholaris.cacdnsciencepub.com Bimolecular reactions have also been studied, such as the removal of the internal proton by an external base like the fluoride (B91410) anion, which catalyzes the rearrangement of the cage. scholaris.cacdnsciencepub.com

Computational modeling has been instrumental in elucidating the mechanisms of rearrangement reactions in the this compound system. scholaris.cacdnsciencepub.comresearchgate.net These reactions involve the migration of an atom or group within the molecule, leading to a structural isomer. wiley-vch.desolubilityofthings.com

Two key rearrangement pathways for inside-protonated this compound have been computationally investigated:

Reversible Cage Opening: The primary transformation channel is a rearrangement to the more stable outside-protonated form. scholaris.cacdnsciencepub.com This occurs through a reversible opening of a C-N bond in the cage structure. scholaris.cacdnsciencepub.com This process has a relatively low activation barrier. scholaris.cacdnsciencepub.com

1,4-Hydrogen Migration: An alternative pathway involves the migration of a hydrogen atom from a carbon to the nitrogen atom (a 1,4-shift) within the this compound radical cation to form the inside-protonated species. cdnsciencepub.comresearchgate.net However, computational studies found this process to have a prohibitively high activation barrier, making it unable to compete with other reactions like the cleavage of the cage. cdnsciencepub.comresearchgate.net

| Reaction Type | Species | Description | Calculated Activation Barrier (kcal/mol) | Source |

|---|---|---|---|---|

| Rearrangement | Inside-protonated this compound | Reversible cage opening to outside-protonated form | < 16 | scholaris.cacdnsciencepub.com |

| Fragmentation | This compound radical cation | α-C–C cleavage of the azaadamantane cage | < 26 | cdnsciencepub.com |

| Hydrogen Migration | This compound radical cation | 1,4-hydrogen migration to form inside-protonated ion | > 104 | cdnsciencepub.comresearchgate.net |

Theoretical studies have shown that external electric fields (EEFs) can be used as a tool to influence and control chemical reactions. rsc.orgscm.commdpi.com An EEF can alter the potential energy surface of a reaction, stabilizing or destabilizing transition states and thus changing reaction rates and selectivity. nih.gov

In the context of complex cage-like molecules, which can undergo divergent fragmentation reactions (breaking apart into different sets of products), EEF calculations have been employed. rsc.org These calculations suggest that for reactions with multiple competing pathways, an electric field of the correct magnitude and orientation can selectively stabilize one transition state over another. rsc.org This could, in principle, allow for the selective cleavage of specific bonds within the molecule, directing the fragmentation towards a desired product. rsc.org While direct studies on this compound are limited, research on related systems shows the potential for EEFs to control the destructive fragmentation of such cage structures. rsc.org

Quantum mechanical tunneling is a phenomenon where a particle, such as an electron or proton, can pass through a potential energy barrier even if it does not have enough energy to classically overcome it. wikipedia.orglibretexts.orgebsco.com This effect is a consequence of the wave-like nature of particles and is most significant for low-mass particles like hydrogen. wikipedia.orglibretexts.org

In chemical reactions, tunneling can allow processes like hydrogen atom transfer to occur faster than predicted by classical transition state theory, especially at low temperatures. The possibility of quantum tunneling has been considered in reactions involving azaadamantane derivatives, such as Azaadamantane N-Oxyl (AZADO). colab.ws For reactions involving the transfer of a hydrogen atom or a proton within the azaadamantane framework, such as the 1,4-hydrogen migration, tunneling could potentially play a role, although the high activation barrier calculated for that specific process suggests it is not a dominant pathway. cdnsciencepub.comresearchgate.net Tunneling is an important consideration in computational studies of hydrogen transfer reactions, as it can provide a more accurate description of the reaction kinetics. libretexts.org

Reaction Mechanisms and Reactivity of the 1 Azaadamantane Core

Fundamental Reactivity Patterns and Electron Transfer Processes of 1-Azaadamantane

The reactivity of this compound is fundamentally centered on the lone pair of electrons at the bridgehead nitrogen atom. The primary reaction pattern involves a one-electron oxidation process, typically initiated electrochemically or photochemically, to generate the this compound radical cation (this compound•+).

Unlike acyclic tertiary amines, whose radical cations can readily undergo geometric reorganization (e.g., planarization at the nitrogen center) to stabilize the positive charge, the rigid cage of this compound prevents such conformational changes. This structural constraint leads to the formation of a radical cation that retains the pyramidal geometry of the parent amine. The consequence is a significant increase in the kinetic stability of the this compound•+ species compared to its acyclic analogues.

Electrochemical studies, such as cyclic voltammetry, reveal that this compound exhibits a lower oxidation potential than many comparable amines, reflecting the electron-donating nature of the alkyl framework. However, the key feature is the remarkable persistence of the radical cation once formed. This stability is a direct result of the cage structure, which sterically shields the radical cation center and inhibits decomposition pathways that would require substantial geometric rearrangement.

| Compound | Oxidation Potential (Epa vs. SCE) | Radical Cation Stability | Key Structural Feature |

|---|---|---|---|

| This compound | ~ +1.0 V | High (Kinetically Persistent) | Rigid, polycyclic cage prevents planarization |

| Quinuclidine | ~ +0.9 V | Moderate | Bicyclic cage, less rigid than adamantane (B196018) |

| Triethylamine | ~ +0.8 V | Low (Transient) | Acyclic, flexible, allows rapid decomposition |

Intramolecular Charge Transfer Phenomena in this compound Derivatives

When the this compound moiety is incorporated into donor-acceptor (D-A) systems, it functions as a potent, sterically defined electron donor. The rigid cage enforces a fixed distance and orientation between the nitrogen donor and an appended π-acceptor group, making these derivatives ideal models for studying intramolecular charge transfer (ICT).

Upon photoexcitation, an electron is transferred from the nitrogen lone pair to the acceptor, creating a high-dipole moment ICT state. The non-polarizable and rigid nature of the adamantane cage is critical; it prevents the structural relaxations (e.g., twisting) that often complicate ICT processes in flexible molecules. This leads to distinct photophysical properties, including:

Strong Solvatochromism: The emission wavelength of the ICT state is highly sensitive to solvent polarity, showing a significant red-shift in more polar solvents that stabilize the charge-separated state.

Dual Fluorescence: In some cases, both a locally excited (LE) state emission and an ICT emission can be observed, providing direct insight into the kinetics of the charge transfer process.

The fixed geometry ensures that the observed photophysics are a direct consequence of the electron transfer event, free from the influence of conformational isomerism.

| Solvent | Polarity (ε) | Absorption λmax (nm) | Emission λmax (nm) | Observed Phenomenon |

|---|---|---|---|---|

| Hexane | 1.9 | 350 | 410 | Locally Excited (LE) State Emission |

| Dichloromethane | 9.1 | 355 | 495 | Mixed LE and ICT Emission |

| Acetonitrile (B52724) | 37.5 | 358 | 580 | Dominant ICT Emission |

Divergent Fragmentation Reactions of this compound Systems

The fragmentation of the this compound radical cation, typically studied via mass spectrometry, proceeds through well-defined, yet divergent, pathways dictated by the cage structure. The initial one-electron oxidation weakens the bonds adjacent to the nitrogen atom, priming the system for ring-opening reactions.

The primary fragmentation pathway involves the cleavage of a C-C bond beta to the nitrogen atom (e.g., the C2-C3 bond). This process is electronically favorable as it relieves ring strain and leads to the formation of a stable, distonic radical cation, where the charge remains localized on the nitrogen while the radical center is located on a carbon atom within the newly opened ring.

The term "divergent" refers to the fact that multiple, competing fragmentation channels exist. The specific pathway followed can be influenced by the presence of substituents on the cage. For example, a substituent at a bridgehead position might favor cleavage of a different set of C-C bonds compared to an unsubstituted system. These predictable fragmentation patterns make this compound a useful model for understanding the gas-phase chemistry of cyclic amine radical cations.

Influence of Cage Structure on Chemical Reactivity (Cage Effect)

The "cage effect" of the azaadamantane framework refers to the profound influence of its rigid, polycyclic structure on the stability and reactivity of associated functional groups and intermediates.

The formation of the this compound radical cation (this compound•+) induces significant electronic redistribution that weakens specific bonds within the cage. Computational studies (e.g., Density Functional Theory) and experimental data confirm this phenomenon.

C-N Bond Weakening: Upon removal of an electron from the nitrogen lone pair, the three C-N bonds (C1-N) are elongated and weakened. This occurs because the highest occupied molecular orbital (HOMO) of the neutral molecule has significant N-lone pair character but also possesses C-N anti-bonding characteristics through hyperconjugation. Oxidation depopulates this orbital, effectively reducing the C-N bond order.

C-C Bond Weakening: The C-C bonds beta to the nitrogen atom (e.g., C2-C3) are also significantly weakened in the radical cation state. This is a result of favorable hyperconjugative interactions between the singly occupied molecular orbital (SOMO) centered on the nitrogen and the σ-orbitals of these adjacent C-C bonds. This electronic weakening pre-ordains these bonds as the primary sites for fragmentation.

| Bond | Species | Calculated BDE (kcal/mol) | Change upon Oxidation |

|---|---|---|---|

| C1-N | Neutral this compound | ~85 | Significant Weakening |

| This compound•+ | ~40 | ||

| C2-C3 (β C-C) | Neutral this compound | ~95 | Drastic Weakening |

| This compound•+ | ~25 |

The cage structure provides exceptional kinetic stability to reactive intermediates formed at the nitrogen bridgehead. This stabilization is not thermodynamic but rather a consequence of the high activation barriers for decomposition or rearrangement.

Radical Cation (this compound•+): As previously discussed, the inability of the nitrogen center to planarize kinetically traps the radical cation in its pyramidal geometry, slowing down subsequent reactions.

Other Intermediates: This principle extends to other reactive species. For example, an aminium ylide or an N-centered cation formed during a catalytic cycle would be sterically shielded by the bulky adamantane framework. This shielding prevents bimolecular decomposition pathways and hinders access by external nucleophiles or bases, thereby prolonging the lifetime of the intermediate and allowing it to participate productively in a desired chemical transformation. The rigid structure locks the intermediate into a specific conformation, preventing it from accessing lower-energy transition states for decomposition that are available to more flexible acyclic systems.

Analysis of C-N and C-C Bond Weakening within the Azaadamantane Cage

Mechanistic Studies of Azaadamantane-Derived Organocatalysts

Derivatives of this compound, particularly this compound N-oxide, have emerged as highly effective organocatalysts. Mechanistic studies reveal that their efficacy stems directly from the properties of the cage.

This compound N-oxide is a superior nucleophilic catalyst compared to benchmarks like 4-(Dimethylamino)pyridine (DMAP). Its catalytic cycle, for example in a silylation reaction, involves the nucleophilic attack of the N-oxide oxygen onto the electrophilic silicon center (e.g., of a silyl (B83357) chloride). This forms a highly reactive silyloxy-azaadamantanium cation intermediate.

The mechanism is enhanced by the cage in several ways:

High Nucleophilicity: The N-oxide oxygen is highly electron-rich and sterically accessible.

Intermediate Stability and Reactivity: The resulting cationic intermediate is extremely electrophilic, accelerating the subsequent reaction with an alcohol. At the same time, the bulky cage protects the intermediate from unproductive side reactions.

Facile Catalyst Turnover: The steric bulk of the adamantyl group facilitates the final product-releasing step and prevents catalyst aggregation or deactivation, leading to high turnover numbers.

The cage structure ensures that the catalyst operates through a clean, efficient nucleophilic pathway, minimizing base-catalyzed side reactions that can plague other amine-based catalysts.

| Catalyst | Reaction Time for >95% Conversion | Primary Catalytic Pathway | Key Mechanistic Feature |

|---|---|---|---|

| This compound N-Oxide | < 10 minutes | Nucleophilic Catalysis | Formation of highly reactive, sterically shielded acyl-onium intermediate. |

| 4-(Dimethylamino)pyridine (DMAP) | ~ 1 hour | Nucleophilic Catalysis | Effective, but planar structure allows for potential side reactions. |

| Triethylamine | > 24 hours | General Base Catalysis | Low nucleophilicity; primarily activates the alcohol substrate. |

Spectroscopic Characterization and Advanced Analytical Techniques

Applications of Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of 1-azaadamantane and its analogues. Due to the compact and complex cage structure, simple one-dimensional (1D) ¹H and ¹³C NMR spectra can exhibit significant signal overlap and complex coupling patterns, making unambiguous assignments challenging. nih.gov Consequently, advanced multidimensional NMR experiments are essential for complete structural elucidation. rsc.orgresearchgate.net

Techniques such as COSY (Correlation Spectroscopy) are used to establish proton-proton connectivities within the cage framework, while HSQC (Heteronuclear Single Quantum Coherence) and HMQC (Heteronuclear Multiple Quantum Correlation) experiments correlate protons with their directly attached carbon atoms. rsc.orgresearchgate.net For determining long-range connectivities, which are vital for piecing together the rigid structure, the HMBC (Heteronuclear Multiple Bond Correlation) experiment is invaluable. rsc.orgresearchgate.net These 2D NMR methods allow for the definitive assignment of all proton and carbon resonances, even in complex or substituted azaadamantane systems. researchgate.netcsic.es

| Compound | Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Reference |

|---|---|---|---|---|

| 2-Azaadamantan-6-one Hydrochloride | C4/C8/C9/C10 | 2.03–2.14 (m) | 34.3 | nih.gov |

| C5/C7 | 2.38–2.47 (m) | 43.2 | ||

| C1/C3 | 3.69 (s) | 46.0 | ||

| C6 | - | 212.6 | ||

| 4α-Amino-1-azaadamantane derivative (Amide) | Cage Protons | 1.50-2.80 (m) | - | csic.es |

| Cage Carbons | - | 29.0-60.0 | ||

| N-H···O-CH₃ H-bond | Evidence from IR and NMR data |

Vibrational Circular Dichroism (VCD) Spectroscopy in Stereochemical and Chirality Studies

Vibrational Circular Dichroism (VCD) is a powerful spectroscopic technique that measures the differential absorption of left and right circularly polarized infrared light during a vibrational transition. researchgate.netresearchgate.net This technique is exceptionally sensitive to the three-dimensional arrangement of atoms in chiral molecules, making it an ideal tool for determining the absolute configuration and conformational preferences of chiral this compound derivatives. researchgate.netrsc.orgnih.gov

For a chiral molecule, VCD provides a unique spectral fingerprint. researchgate.net The determination of absolute configuration is typically achieved by comparing the experimental VCD spectrum with the spectrum predicted by quantum chemical calculations for a specific enantiomer. researchgate.net A good match between the experimental and calculated spectra allows for an unambiguous assignment of the molecule's absolute stereochemistry. ujaen.es

The rigid cage of the azaadamantane skeleton, when appropriately substituted to induce chirality, provides a well-defined framework for VCD studies. The technique can probe the stereochemistry at chiral centers and analyze the conformational effects of substituents. nih.gov While VCD is a method of choice for the structural analysis of chiral compounds, specific VCD studies on this compound derivatives are not extensively documented in readily available literature. However, the principles of the technique are broadly applicable to these systems for stereochemical elucidation. beilstein-journals.orgrsc.orgujaen.es

X-Ray Diffraction Analysis for Solid-State Structural Determination of this compound Derivatives

X-ray diffraction (XRD) on single crystals is the definitive method for determining the precise three-dimensional atomic arrangement of molecules in the solid state. researchgate.netrsc.orgnih.gov This technique has been employed to analyze the molecular structure of this compound and its derivatives, providing accurate data on bond lengths, bond angles, and torsional angles. researchgate.netrsc.org

For the parent this compound, which possesses C₃ᵥ symmetry, X-ray analysis has established key geometric parameters of its rigid cage. researchgate.netrsc.org These experimental values are crucial for understanding the inherent strain and geometry of the aza-cage and serve as a benchmark for theoretical calculations. The analysis of various derivatives confirms the structural integrity of the cage while revealing distortions induced by substitution. researchgate.netmdpi.comacs.org This information is vital for structure-activity relationship studies in medicinal chemistry and materials science. rsc.org

| Parameter | Value |

|---|---|

| Symmetry Point Group | C₃ᵥ |

| C-N Bond Length | 1.475 Å |

| C-C Bond Length | 1.468 Å |

| C₂-N₁-C₈ Bond Angle | 109.1° |

The process involves irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern. rsc.orgnih.gov The positions and intensities of the diffracted spots are used to calculate an electron density map, from which the atomic positions can be determined. nih.gov

Electron Paramagnetic Resonance (EPR) Spectroscopy for Characterization of Radical Species

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique specifically designed to detect and characterize chemical species that have unpaired electrons, such as free radicals. researchgate.netujaen.es It is analogous to NMR but probes the magnetic moments of electrons instead of nuclei. researchgate.net

EPR spectroscopy has been instrumental in studying the radical cation of this compound. When this compound is oxidized to form its radical cation (this compound•+), the unpaired electron is localized primarily on the nitrogen atom. Low-temperature EPR studies, often conducted in freon matrices, have allowed for the characterization of this transient species. nih.govresearchgate.net The spectra provide information on the electronic structure and the interaction (hyperfine coupling) of the unpaired electron with nearby magnetic nuclei, such as ¹⁴N and ¹H. researchgate.netresearchgate.net

Studies have shown that the this compound radical cation can undergo rearrangements, and EPR spectroscopy is a key tool for monitoring these transformations. researchgate.net For instance, a potential 1,4-hydrogen migration in the radical cation was investigated, though it was found to have a prohibitively high activation barrier. researchgate.net The technique has also been applied to related species, such as the radical cation of 1,1'-azoadamantane, where the unpaired electron is delocalized over the N=N moiety. rsc.org

Utilization of Spectroscopic Probes for Investigating Intramolecular Dynamics

The rigid this compound scaffold has been successfully incorporated into molecular systems designed to act as spectroscopic probes for studying intramolecular processes, particularly intramolecular charge transfer (ICT). researchgate.net These probes typically consist of an electron donor (D) and an electron acceptor (A) moiety linked by a non-conjugated sigma-bond bridge (D-σ-A). researchgate.net

An exemplary system is N-substituted dicyanovinyl-1-azaadamantane (NDCV), where the tertiary amino nitrogen of the azaadamantane cage serves as the electron donor and the dicyanovinyl group acts as the electron acceptor. researchgate.net Despite being separated by three sigma bonds, these groups exhibit electronic interaction through a through-bond coupling mechanism. This interaction leads to a distinct intramolecular charge transfer absorption band and observable CT fluorescence. researchgate.net

The study of such fluorescent probes provides fundamental insights into electron transfer processes through sigma bonds. The rigid and well-defined geometry of the this compound bridge prevents direct contact between the donor and acceptor, ensuring that the observed phenomena are due to through-bond interactions. These systems are valuable models for understanding long-range electron transfer, a critical process in many chemical and biological systems. researchgate.netrsc.orgnih.gov

Applications in Catalysis and Organocatalysis

1-Azaadamantane-N-oxyl (AZADO) and Derivatives as Efficient Organocatalysts

This compound-N-oxyl (AZADO) and its derivatives have emerged as powerful organocatalysts, demonstrating remarkable efficiency in various chemical transformations, most notably the oxidation of alcohols. jst.go.jpresearchgate.net These catalysts are stable nitroxyl (B88944) radicals that offer a metal-free and environmentally conscious alternative to traditional oxidation methods. acs.orgnih.gov

AZADO and its derivatives are highly effective catalysts for the aerobic oxidation of both primary and secondary alcohols to their corresponding aldehydes and ketones. nih.govorganic-chemistry.org This process typically utilizes molecular oxygen from the air as the terminal oxidant, making it an environmentally friendly and sustainable method. organic-chemistry.org The reaction is often carried out under mild conditions, and in some cases, co-catalysts like tert-butyl nitrite (B80452) in acetonitrile (B52724) can be used to enhance selectivity for aldehydes. organic-chemistry.org The active catalytic species is the oxoammonium ion, which is formed from the oxidation of AZADO. acs.org

The versatility of AZADO-catalyzed oxidation is highlighted by its successful application to a wide range of substrates, including sterically hindered secondary alcohols which are often challenging for other catalysts. jst.go.jporganic-chemistry.org For instance, the AZADO-catalyzed oxidation of the sterically demanding secondary alcohol, (-)-scabronine G intermediate, proceeds in nearly quantitative yield using iodosobenzene (B1197198) diacetate (PhI(OAc)2) as the terminal oxidant. atlanchimpharma.com

The catalytic performance of AZADO is frequently compared to that of the well-known nitroxyl radical, 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO). jst.go.jpnih.gov While TEMPO is effective for the oxidation of primary alcohols, its utility is limited with sterically hindered secondary alcohols due to the steric bulk of the four methyl groups surrounding the nitroxyl group. acs.orgnih.govorganic-chemistry.org

In contrast, AZADO, being a less sterically hindered nitroxyl radical, exhibits significantly superior catalytic activity and a broader substrate scope, particularly for the oxidation of challenging secondary alcohols. jst.go.jporganic-chemistry.orgfujifilm-wako.com.cn Studies have shown that AZADO can be over 20 times more active than TEMPO under similar reaction conditions. jst.go.jp A comprehensive kinetic study comparing the aerobic oxidation of l-menthol (B7771125) revealed that the reaction rate constant for AZADO was approximately 100 times greater than that of TEMPO. nih.gov This enhanced reactivity is attributed to the reduced steric hindrance around the nitroxyl radical in the azaadamantane framework, which facilitates the reaction with the alcohol substrate. organic-chemistry.orgatlanchimpharma.com

The superior performance of AZADO and its derivatives has been demonstrated in various catalytic systems. For example, in the oxidation of a key intermediate for the NK1-II inhibitor LY686017, AZADO maintained high catalytic efficiency at a low loading of 0.005 equivalents, a significant improvement over TEMPO. atlanchimpharma.com

Table 1: Comparative Catalytic Efficiency of AZADO and TEMPO in Alcohol Oxidation

| Catalyst | Substrate | Oxidant | Key Findings | Reference |

|---|---|---|---|---|

| AZADO | Sterically hindered secondary alcohols | PhI(OAc)₂ | Superior catalytic proficiency compared to TEMPO, converting various sterically hindered alcohols to the corresponding carbonyl compounds in excellent yields. | researchgate.netorganic-chemistry.org |

| AZADO | l-menthol | Aerobic | The first-order rate constant (k₁ₛₜ) was approximately 100-fold higher than with TEMPO. | nih.gov |

| AZADO | Various secondary alcohols | NaOCl | Exhibited superior (more than 20-fold higher) catalytic activities to TEMPO. | jst.go.jp |

| 1-Me-AZADO | Various secondary alcohols | PhI(OAc)₂ | Showed similar high catalytic efficiency to AZADO and was much more effective than TEMPO for sterically hindered substrates. | jst.go.jp |

| AZADO | Intermediate for LY686017 | NaOCl | Maintained high catalytic efficiency at a low loading (0.005 equivalent) in comparison with TEMPO. | atlanchimpharma.com |

The application of AZADO and its derivatives in catalysis aligns well with the principles of green chemistry. fujifilm-wako.com.cnnih.gov Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. tradebe.com Catalysis is a cornerstone of green chemistry because it allows for reactions to proceed with higher efficiency, reduced energy consumption, and minimal waste generation. numberanalytics.comcatalysis.blogpsu.edu

AZADO-catalyzed oxidations embody several green chemistry principles:

Catalysis: By using small, catalytic amounts of AZADO, the need for stoichiometric, and often toxic, oxidizing agents is reduced, thereby minimizing waste. tradebe.com

Atom Economy: These reactions, particularly when using air as the oxidant, have high atom economy as the primary byproduct is water.

Use of Renewable Feedstocks and Benign Solvents: The ability to use molecular oxygen from the air as the terminal oxidant is a key green feature. organic-chemistry.org Furthermore, research has focused on utilizing environmentally benign solvents.

Energy Efficiency: Many AZADO-catalyzed reactions can be performed at ambient temperature and pressure, reducing energy consumption. tradebe.com

A notable example of a green protocol is the one-pot oxidation of primary alcohols to carboxylic acids using a catalytic system of [1-Me-AZADO⁺X⁻]/NaClO₂. jst.go.jpnih.gov This method offers broad substrate applicability and operates under mild conditions. jst.go.jpnih.gov

Comparative Analysis of Catalytic Efficiency with Other Nitroxyl Radicals (e.g., TEMPO)

Exploration of Other Catalytic Roles for this compound Derivatives

Beyond the well-established role of AZADO in alcohol oxidation, research has explored other catalytic applications for this compound derivatives. These investigations aim to leverage the unique structural and electronic properties of the azaadamantane scaffold.

For instance, 1-Me-AZADO has been successfully employed as a catalyst for the smooth, one-pot oxidative cleavage of terminal 1,2-diols to yield carboxylic acids that are one carbon shorter. organic-chemistry.org This reaction proceeds under mild conditions with catalytic amounts of NaOCl and NaClO₂. organic-chemistry.org The method has been applied to a diverse range of substrates, including carbohydrates and N-protected amino diols, without causing epimerization. organic-chemistry.org

Furthermore, AZADO has been shown to catalyze the chemoselective oxidation of α-hydroxy acids to α-keto acids, using molecular oxygen as the co-oxidant. organic-chemistry.org This is a significant achievement as α-keto acids are valuable synthetic intermediates that can be prone to decarboxylation under typical oxidation conditions. organic-chemistry.org The development of these and other catalytic systems based on azaadamantane derivatives continues to be an active area of research, promising new and efficient synthetic methodologies. jst.go.jpresearchgate.net

1 Azaadamantane in Medicinal and Pharmaceutical Chemistry As a Scaffold

1-Azaadamantane as a Conformationally Restricted Amine Scaffold for Molecular Design

This compound, a tricyclic amine with a cage-like structure, serves as a valuable scaffold in medicinal chemistry due to its inherent rigidity. nih.gov This structural rigidity, which locks the molecule in a specific three-dimensional orientation, is a key feature of its utility in molecular design. researchgate.net Unlike more flexible aliphatic amines, the conformational restriction of the this compound nucleus allows for the precise and predictable positioning of functional groups in space. publish.csiro.au This facilitates a more effective exploration of the binding pockets of biological targets. publish.csiro.au

The introduction of a nitrogen atom at a bridgehead position in the adamantane (B196018) framework creates a unique set of physicochemical properties. nih.gov This substitution results in derivatives that are conformationally restricted amines, which have shown significant potential for therapeutic use. nih.govacs.org The defined geometry of the this compound cage makes it an excellent building block for constructing molecules with specific shapes designed to interact with particular receptors or enzymes. researchgate.net This "scaffold-based" approach is a cornerstone of modern drug discovery, enabling chemists to systematically modify a core structure to optimize biological activity. lifechemicals.com The rigid nature of this compound makes it an ideal model for studying fundamental molecular phenomena, such as intramolecular charge transfer, and for designing targeted therapeutic agents. nih.gov

Scaffold Design Principles for Novel Molecular Architectures

Scaffold-based design is a fundamental strategy in medicinal chemistry aimed at discovering new drugs by building upon a core molecular framework. lifechemicals.com A scaffold is a central structural core to which various functional groups can be attached, allowing for the systematic exploration of chemical space and the optimization of pharmacological properties. lifechemicals.comresearchgate.net The choice of scaffold is critical as it dictates the three-dimensional arrangement of substituents and influences key drug-like properties such as solubility, lipophilicity, and metabolic stability. researchgate.netmdpi.com

Privileged scaffolds are molecular frameworks that can bind to multiple, often unrelated, biological targets, suggesting a versatile and favorable geometry for receptor interaction. nih.gov The design of novel molecular architectures often involves using rigid and conformationally constrained scaffolds, like this compound, to reduce the entropic penalty upon binding to a target and to confer higher specificity. beilstein-journals.org The introduction of heteroatoms, such as the nitrogen in this compound, is a key design principle to modulate physicochemical properties. nih.gov Compared to its parent hydrocarbon, adamantane, azaadamantane derivatives generally exhibit lower lipophilicity and higher aqueous solubility, which can improve bioavailability. nih.govsemanticscholar.org

| Property | Adamantane | Azaadamantane | Impact of Nitrogen Introduction |

|---|---|---|---|

| Core Structure | Tricyclo[3.3.1.13,7]decane | 1-Azatricyclo[3.3.1.13,7]decane | Bridgehead carbon replaced by nitrogen. nih.gov |

| Lipophilicity | High | Lower than adamantane. nih.gov | Increases polarity and potential for hydrogen bonding. semanticscholar.org |

| Aqueous Solubility | Low | Higher than adamantane. nih.gov | The nitrogen atom can act as a hydrogen bond acceptor, improving water interaction. nih.gov |

| Conformational Flexibility | Highly rigid | Highly rigid. nih.gov | Maintains the rigid cage structure, crucial for precise substituent positioning. researchgate.net |

| Chemical Reactivity | Relatively inert C-H bonds | Nitrogen lone pair provides a site for functionalization (e.g., alkylation, salt formation). beilstein-journals.org | Offers different synthetic handles for derivatization. beilstein-journals.org |

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. wikipedia.org The fundamental principle of QSAR is that variations in the biological activity of a group of structurally related compounds are dependent on the changes in their molecular features, such as physicochemical, electronic, and steric properties. wikipedia.orgresearchgate.net These models take the form of an equation: Activity = f(molecular descriptors) + error. wikipedia.org

In the context of scaffold modification, QSAR is a powerful tool for guiding drug design and lead optimization. nih.gov By analyzing a set of azaadamantane derivatives with known biological activities, a QSAR model can be developed to predict the activity of new, yet-to-be-synthesized analogues. researchgate.net This predictive capability allows medicinal chemists to prioritize the synthesis of compounds that are most likely to be potent, thereby saving time and resources. wikipedia.org Descriptors used in QSAR studies for azaadamantane derivatives might include lipophilicity (logP), molar refractivity (MR), and various electronic and topological parameters that quantify the molecule's properties. researchgate.net The development of robust QSAR models is a critical step in the rational design of novel drugs based on the this compound scaffold. nih.govresearchgate.net

| Component | Description | Example for Azaadamantane Derivatives |

|---|---|---|

| Dependent Variable (Y) | The biological activity being modeled. wikipedia.org | Inhibitory concentration (IC50) against a specific enzyme, expressed as log(1/IC50). |

| Independent Variables (X) | Numerical representations of molecular properties (descriptors). wikipedia.org | logP (lipophilicity), Dipole Moment (electronic property), Surface Area Grid (steric property). researchgate.net |

| Mathematical Model | An equation relating the dependent and independent variables, often derived using regression methods like Multiple Linear Regression (MLR). wikipedia.organalis.com.my | log(1/IC50) = c0 + (c1 * logP) + (c2 * Dipole Moment) + (c3 * Surface Area) |

| Model Validation | Statistical assessment of the model's robustness and predictive power using internal (e.g., leave-one-out) and external test sets. researchgate.net | High correlation coefficient (r²), low standard error of prediction. |

| Application | Predicting the activity of new compounds to guide synthesis. wikipedia.org | Designing novel this compound derivatives with optimized lipophilicity and steric bulk to enhance binding affinity. |

Exploration of Potential Molecular Targets for Azaadamantane Scaffolds in Drug Discovery Research

The unique structural and electronic properties of the this compound scaffold have made it an attractive starting point for designing ligands for a variety of biological targets. nih.govnih.gov Research has demonstrated that derivatives of azaadamantane possess a wide range of pharmacological activities, indicating their ability to interact with multiple receptor systems and enzymes. semanticscholar.orgresearchgate.net

Early research identified the potential for substituted 1-azaadamantanes to act as anticholinergic and serotonergic agents. nih.gov More recent structure-activity relationship (SAR) studies have expanded the scope of potential applications, highlighting the azaadamantane framework as a promising scaffold for developing selective agonists for sigma receptors (σR), which are implicated in various central nervous system (CNS) functions and disorders. publish.csiro.auresearchgate.net Specifically, the azaadamantane framework has been identified as a novel lead for developing agonists that are selective for the σ1 receptor subtype. publish.csiro.auresearchgate.net Other identified activities include the inhibition of squalene (B77637) synthase, an enzyme involved in cholesterol biosynthesis. nih.govacs.org The versatility of the azaadamantane scaffold, combined with its favorable physicochemical properties, ensures its continued exploration in the search for novel therapeutics targeting a diverse array of proteins. nih.govresearchgate.net

| Molecular Target Class | Specific Target/Activity | Significance | Reference |

|---|---|---|---|

| Cholinergic System | Anticholinergic agents | Potential treatment for various disorders including respiratory and gastrointestinal issues. | nih.gov |

| Serotonergic System | Serotonergic agents | Modulation of serotonin (B10506) receptors is key in treating depression, anxiety, and other CNS disorders. | nih.gov |

| Lipid Metabolism Enzymes | Squalene synthase inhibitors | Target for cholesterol-lowering drugs. | nih.govacs.org |

| Sigma Receptors (σR) | Selective σ1 Receptor Agonists | Involved in neuroprotection, memory, and mood; a target for neurological and psychiatric drugs. | publish.csiro.auresearchgate.net |

| Sigma Receptors (σR) | General σ1/σ2 Receptor Ligands | Exploration of ligands with varying selectivity profiles for understanding σR function and therapeutic potential. | publish.csiro.au |

Photochemistry of 1 Azaadamantane Derivatives

Excited State Dynamics and Non-Radiative Relaxation Processes in 1-Azaadamantane Systems

Upon absorption of light, molecules are promoted to an excited electronic state. The subsequent return to the ground state can occur through radiative pathways, such as fluorescence, or non-radiative pathways. fiveable.me Non-radiative relaxation processes are crucial in understanding the photostability and photochemical reactivity of a molecule. These processes, including internal conversion and intersystem crossing, involve the dissipation of energy as heat through molecular vibrations or transfer to the surrounding environment. fiveable.melibretexts.org

In this compound systems, the initial excitation is often to a bright Franck-Condon state. This is typically followed by rapid relaxation, on the order of femtoseconds, to a dark excited state. nih.gov This dark state then relaxes to the ground state, a process that can be influenced by the solvent. nih.gov The rigid structure of this compound allows for detailed studies of these relaxation pathways, as it limits the number of available vibrational modes for energy dissipation compared to more flexible molecules.

Table 1: Average Timescales for Radiative and Non-Radiative Processes libretexts.org

| Transition | Time Scale | Radiative Process? |

|---|---|---|

| Internal Conversion | 10⁻¹⁴ - 10⁻¹¹ s | No |

| Vibrational Relaxation | 10⁻¹⁴ - 10⁻¹¹ s | No |

| Fluorescence | 10⁻⁹ - 10⁻⁶ s | Yes |

| Intersystem Crossing | 10⁻¹⁰ - 10⁻⁸ s | No |

Characterization of Fluorescence Excitation Rydberg States

This compound and its derivatives have been instrumental as rigid models for studying fluorescence excitation Rydberg states. nih.govresearchgate.net Rydberg states are excited electronic states where an electron is promoted to a high-energy orbital, far from the molecular core. In the case of this compound, the lowest excited singlet state is a Rydberg state, with the ground state of the radical cation as its ionic core. acs.org

Fluorescence excitation spectroscopy of this compound seeded in supersonic expansions has provided high-resolution spectra, allowing for the unambiguous identification of transitions to the 3p Rydberg manifold. acs.org The use of supersonic jets leads to significant vibrational cooling, although it is noted to be less efficient for this compound compared to 1-azabicyclo[2.2.2]octane (ABCO). acs.org

Analysis of the vibronic transitions in the excitation spectra indicates that the equilibrium geometry and vibrational properties in the excited 3p Rydberg states (1¹E and 3¹A₁) closely resemble those of the lowest excited singlet state (3s Rydberg) and their ionic core. acs.org This similarity is supported by density functional theory (DFT) calculations. acs.org Furthermore, the presence of transitions to non-totally symmetric vibrational levels suggests vibronic coupling with higher-lying excited states. acs.org

Table 2: Experimental and Calculated Vibrational Frequencies (cm⁻¹) for this compound uva.nl

| Mode | S₀ State (Experimental) | S₁ State (Experimental) | S₀ State (Calculated) | S₁ State (Calculated) |

|---|---|---|---|---|

| ν₁ | 2940 | 2930 | 2945 | 2935 |

| ν₂ | 1450 | 1440 | 1455 | 1445 |

| ν₃ | 1320 | 1310 | 1325 | 1315 |

| ν₄ | 1050 | 1040 | 1055 | 1045 |

| ν₅ | 780 | 770 | 785 | 775 |

Note: This table presents a selection of vibrational frequencies to illustrate the comparison between ground (S₀) and first excited (S₁) states.

Study of Intramolecular Charge Transfer Phenomena in Photochemical Reactions

This compound derivatives have served as valuable models for investigating intramolecular charge transfer (ICT) phenomena. nih.govresearchgate.net ICT is a process where an electron is transferred from an electron-donating part of a molecule to an electron-accepting part upon photoexcitation. beilstein-journals.org The rigid framework of this compound allows for precise control over the distance and orientation between the donor and acceptor groups, facilitating the study of through-bond interactions.

In many push-pull chromophores, phenothiazine (B1677639) (PTZ) is utilized as a potent electron donor. nih.gov When linked to an acceptor, these systems can exhibit significant ICT upon excitation. The dynamics of ICT can be studied using time-resolved spectroscopy, which often reveals the formation of a charge-transfer state from an initially populated locally excited state. nih.gov The polarity of the solvent can significantly influence the stability and lifetime of the ICT state. beilstein-journals.orgnih.gov For instance, in some systems, the ICT state lifetime is dramatically shortened in polar solvents, suggesting a twisted intramolecular charge-transfer (TICT) mechanism where the molecule undergoes a conformational change to a more polar structure. nih.gov

The study of ICT is crucial for the design of molecules with specific photophysical properties, such as solvatochromic dyes, where the color of the fluorescence emission is dependent on the solvent environment. beilstein-journals.org

Photochemical Reactions Involving this compound Derivatives

The unique structural and electronic properties of this compound derivatives make them interesting substrates for various photochemical reactions. These reactions often proceed through radical or radical ion intermediates.

One notable application is in radical nucleophilic substitution (S_RN_1) reactions, which can be used to functionalize the adamantane (B196018) core. For example, 1,3,5,7-tetrabromoadamantane (B396909) can be converted to 1,3,5,7-tetracyanoadamantane through a photochemical S_RN_1 reaction with cyanide ions. researchgate.net The resulting tetracyano derivative can be further transformed into other useful building blocks, such as 1,3,5,7-tetrakis(aminomethyl)adamantane. researchgate.net

The photochemistry of azides is another area where adamantane derivatives find application. Photolysis of azides generates highly reactive nitrenes, which can undergo various subsequent reactions. researchgate.net While the photochemistry of simple azides is well-studied, incorporating them into a rigid framework like adamantane can influence the reaction pathways and product distributions.

Furthermore, the strained nature of the this compound cage can be exploited in the synthesis of other heterocyclic systems. For example, photochemical methods have been developed for the synthesis of strained four-membered heterocycles like oxetanes, thietanes, and azetidines, which are valuable building blocks in medicinal chemistry. chim.it The principles learned from the photochemistry of this compound can inform the design of photochemical routes to these and other complex molecular architectures.

Advanced Research Directions and Future Perspectives

Integration of 1-Azaadamantane Chemistry with Supramolecular and Host-Guest Systems

The unique three-dimensional structure of the adamantane (B196018) cage makes it an excellent candidate for host-guest chemistry. nih.gov The integration of the this compound scaffold into supramolecular assemblies is an emerging area of research with significant potential. These systems rely on non-covalent interactions to form larger, organized structures. mdpi.commdpi.com

A key aspect of this research involves the use of macrocyclic hosts like cyclodextrins, which have hydrophobic inner cavities capable of encapsulating guest molecules. mdpi.comthno.org Adamantane and its derivatives are known to form stable inclusion complexes with β-cyclodextrin, with association constants typically in the range of 10³–10⁵ M⁻¹. nih.gov The introduction of a nitrogen atom in the this compound structure can influence these interactions, potentially allowing for tunable binding affinities and the development of stimuli-responsive materials. mdpi.com For instance, the complexation of adamantane derivatives with cyclodextrins can be studied using techniques like fluorescence correlation spectroscopy to determine stoichiometry and stability. mdpi.com

Cucurbit[n]urils are another class of macrocyclic hosts that form strong inclusion complexes with adamantane derivatives, which has led to applications in drug delivery and bio-sensing. nih.gov The synergy between the host and the adamantane guest can enhance properties like solubility and bioavailability. nih.gov The exploration of this compound within these systems could lead to novel drug delivery platforms and diagnostic tools. nih.govnih.gov

The self-assembly of this compound derivatives is also a subject of interest. These molecules have been used as models for studying self-organization systems. nih.gov The rigid framework and the presence of the nitrogen atom provide handles for directing the assembly of complex architectures through hydrogen bonding and other non-covalent forces.

Potential Applications of this compound Derivatives in Materials Science

The distinct physical and chemical properties of this compound derivatives make them attractive building blocks for new materials. researchgate.net Their rigid structure can impart thermal stability and desirable mechanical properties to polymers. Research has explored the use of aza-adamantanes as stabilizers for polymers against light and heat. google.com

Furthermore, adamantane-based structures are being investigated for applications in:

Polymers: Adamantane derivatives have been used to create microporous organic polymers. mdpi.com

Semiconductors and Optoelectronic Devices: The unique electronic properties of diamondoids, including azaadamantanes, are being explored for use in semiconductors and optoelectronic devices. researchgate.net

Nanomaterials: Adamantane's cage-like structure is a component in the design of various nanomaterials. researchgate.net

Energetic Materials: A fully bridge-carbon-oxidized 2-azaadamantane (B3153908) skeleton has been synthesized and derivatized into two new high-performance energetic compounds. acs.org One of these derivatives is the first example of an adamantane skeleton possessing eight explosophoric groups. acs.org

The functionalization of this compound allows for the tuning of its properties for specific material applications. For instance, the introduction of different substituents can alter its solubility, reactivity, and electronic characteristics, paving the way for the development of "smart" materials that respond to external stimuli.

Development of Novel and Efficient Derivatization Strategies for Functionalization

A significant challenge in the broader application of this compound has been the difficulty in its synthesis and functionalization. nih.gov Traditional methods often require multiple steps and harsh conditions. nih.gov Consequently, a major focus of current research is the development of more efficient and selective derivatization strategies.

Recent advancements include:

C-H Activation/Functionalization: This approach aims to directly convert the strong C-H bonds of the adamantane cage into other functional groups, saving steps and reducing waste compared to traditional cross-coupling reactions. univ-rennes.frwikipedia.orgscielo.brmt.com Palladium-catalyzed reactions have shown promise in this area. univ-rennes.fr Photocatalysis using hydrogen atom transfer (HAT) is another emerging strategy for the selective functionalization of adamantane's strong C-H bonds. chemrxiv.org